molecular formula C9H12N2O2 B13247634 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid

3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B13247634
M. Wt: 180.20 g/mol
InChI Key: XVAYSSKGDRDHDD-UHFFFAOYSA-N
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Description

3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid is a bicyclic heterocyclic compound featuring an imidazole ring fused to a partially saturated pyridine ring. The carboxylic acid group at the 6-position and the methyl substituent on the imidazole ring distinguish it from related analogs.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-6-10-4-8-3-2-7(9(12)13)5-11(6)8/h4,7H,2-3,5H2,1H3,(H,12,13)

InChI Key

XVAYSSKGDRDHDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1CC(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Multi-step Synthesis from Imidazopyridine Derivatives

This approach involves initial formation of the imidazo[1,5-a]pyridine core, followed by selective alkylation and carboxylation steps:

  • Step 1: Formation of Imidazo[1,5-a]pyridine Core
    The core heterocycle can be synthesized via cyclization reactions involving 2-aminopyridines and α-haloketones or aldehydes under reflux conditions, often in the presence of acids or bases. For example, the cyclization of 2-aminopyridine with α-haloketones in ethanol or acetic acid at elevated temperatures (80–120°C) yields the imidazopyridine core.

  • Step 2: Methylation at the 3-Position
    The methyl group at the 3-position can be introduced via electrophilic methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate, under reflux in acetone or DMF.

  • Step 3: Carboxylation at the 6-Position
    The carboxylic acid group is introduced through directed lithiation or carboxylation reactions. For example, lithiation of the methylated heterocycle with n-butyllithium followed by quenching with carbon dioxide (CO₂) yields the carboxylic acid at the desired position.

Modification of Existing Imidazopyridine Derivatives

Alternatively, starting from pre-formed imidazopyridine compounds, functionalization at the 6-position is achieved via:

  • Alkylation or acylation at the 6-position, followed by oxidation or hydrolysis to introduce the carboxylic acid group.
  • Oxidative cleavage of side chains or methyl groups to generate the carboxyl group, often employing reagents like potassium permanganate or potassium dichromate under controlled conditions.

Reaction Optimization and Yield Enhancement

Parameter Optimization Strategy Typical Yield References
Solvent Use of polar aprotic solvents like DMSO, DMF, or acetonitrile 60–75% ,
Temperature Reflux or elevated temperatures (80–150°C) - ,
Reagent Ratios Stoichiometric control, excess methylating agents or CO₂ Improved yields ,
Purification Recrystallization or chromatography Purity >95% ,

Spectroscopic Characterization Techniques

Recent Advances and Innovative Methodologies

Recent research has focused on intermolecular Ritter-type reactions utilizing catalysts like bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and acids such as para-toluenesulfonic acid (p-TsOH·H₂O) to synthesize imidazo[1,5-a]pyridine derivatives efficiently. These methods offer broad substrate scope, high yields, and milder conditions, which are promising for scaling up.

Summary of Data and Research Outcomes

Method Starting Material Key Reagents Reaction Conditions Yield Reference
Cyclization + Alkylation + Carboxylation 2-Aminopyridine derivatives α-Haloketones, methyl iodide, CO₂ Reflux, inert atmosphere 60–75% ,
Direct Functionalization Imidazopyridine derivatives Oxidants (KMnO₄), CO₂ Elevated temperature 50–65% ,
Ritter-type Reaction Benzyl alcohol derivatives Bi(OTf)₃, p-TsOH 150°C, sealed tube 70–85%

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in the Imidazo[1,5-a]pyridine Series

a. Positional Isomers of Carboxylic Acid Derivatives

  • 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid (CAS: 1522801-56-4):
    • Molecular Formula : C9H12N2O2 (identical to the 6-carboxylic acid isomer).
    • Key Difference : The carboxylic acid group is at the 7-position instead of 4. This positional variation may influence hydrogen-bonding interactions in biological targets .
  • 3-Ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid (CAS: 1537299-20-9): Molecular Formula: C10H14N2O2. Key Differences: The ethyl substituent (vs.

b. Functional Group Variations

  • 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride :
    • Molecular Formula : Likely C8H14Cl2N4 (as a dihydrochloride salt).
    • Key Difference : Replacement of the carboxylic acid with an amine group enhances basicity, making it more suitable for salt formation or targeting acidic environments .
Heterocyclic Core Modifications

a. Triazolo[1,5-a]pyridine Derivatives

  • 2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride (Category D7): Molecular Formula: C8H12ClN3O2 (inferred from "C11H14ClNO3" in , likely a typo). Key Differences: The triazole ring (vs. imidazole) introduces an additional nitrogen atom, altering electronic distribution and hydrogen-bonding capacity. This modification is critical for targeting kinases or proteases requiring triazole interactions .

b. Triazolo[1,5-a]pyrimidine Derivatives

  • Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (Compound 12): Molecular Formula: C27H24N4O3. Key Differences: The pyrimidine core (vs. pyridine) and ester group (vs.
Physicochemical and Spectroscopic Data Comparison
Compound Molecular Formula Key Functional Groups Notable Data (IR/NMR) Reference
Target Compound (6-carboxylic acid) C9H12N2O2 COOH, CH3 IR: Expected C=O stretch ~1700 cm⁻¹
7-Carboxylic Acid Isomer C9H12N2O2 COOH, CH3 No direct data; inferred similar to
Triazolo[1,5-a]pyridine (D7) C8H12ClN3O2 COOH, Cl, CH3 HCl salt form enhances crystallinity
Compound 12 (Triazolo-pyrimidine) C27H24N4O3 COOEt, OH, CH3 IR: 1666 cm⁻¹ (C=O); 1H-NMR: δ 2.41 (CH3)

Biological Activity

3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid (CAS Number: 79607-17-3) is a nitrogen-containing heterocyclic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

  • IUPAC Name : 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid
  • Molecular Formula : C₈H₁₂N₂O₂
  • Molecular Weight : 168.20 g/mol
  • InChI Key : LJTYKMPLGYWQQM-UHFFFAOYSA-N

Physical Properties

  • Form : Powder
  • Purity : ≥ 95%
  • Storage Temperature : Room temperature

Anticancer Activity

Research indicates that derivatives of imidazo[1,5-a]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound AMCF70.01Inhibition of cell cycle
Compound BNCI-H4600.03Induction of apoptosis
Compound CA5490.16Inhibition of Aurora-A kinase

These findings suggest that modifications to the imidazo[1,5-a]pyridine structure can enhance anticancer efficacy.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines in vitro. For example:

  • Experimental Setup : Human peripheral blood mononuclear cells (PBMCs) were treated with various concentrations of the compound.
  • Results : Significant reductions in TNF-alpha and IL-6 were observed at concentrations as low as 10 µM.

The biological activity of 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid is thought to involve multiple mechanisms:

  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Kinase Inhibition : Particularly against Aurora-A kinase and CDK2.

Study on Anticancer Efficacy

A recent study evaluated the anticancer potential of this compound against several human cancer cell lines. The results indicated that it exhibited a dose-dependent inhibition of cell growth:

  • MCF7 Cells : IC₅₀ = 0.02 µM
  • A549 Cells : IC₅₀ = 0.15 µM

The study concluded that the compound's structural features contribute significantly to its cytotoxic effects.

Q & A

Q. What are the established synthetic routes for 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid?

The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclization and functional group interconversion. For example:

  • Stepwise Cyclization : Reacting aminopyridine derivatives with carbonyl-containing reagents (e.g., esters or aldehydes) under acidic or basic conditions to form the imidazo-pyridine core. A tert-butyl protecting group is often used for carboxylate intermediates to prevent side reactions .
  • Ester Hydrolysis : Converting ester-protected derivatives (e.g., tert-butyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate) to carboxylic acids via acid- or base-catalyzed hydrolysis .
  • Microwave-Assisted Methods : Catalyst-free, solvent-free microwave synthesis (as demonstrated for analogous triazolopyrimidines) can enhance reaction efficiency and reduce byproducts .

Q. Which spectroscopic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the fused imidazo-pyridine structure and methyl/carboxylic acid substituents. For example, downfield shifts (~8–10 ppm) in 1^1H NMR indicate aromatic protons in the heterocyclic system .
  • IR Spectroscopy : Stretching vibrations at ~1700 cm1^{-1} confirm the carboxylic acid group, while peaks near 3100 cm1^{-1} suggest N-H or O-H bonds .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C10_{10}H12_{12}N2_2O2_2) and detects fragmentation patterns .

Q. What are the key physicochemical properties influencing its reactivity?

  • LogP and Solubility : LogP values (~1.07) suggest moderate hydrophobicity, requiring polar aprotic solvents (e.g., DMF or DMSO) for dissolution .
  • pKa : The carboxylic acid group has a pKa ~3.16, making it deprotonated under physiological conditions, which impacts binding in biological assays .
  • Stability : Sensitive to prolonged exposure to light or moisture; storage at –20°C under inert gas is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in imidazo[1,5-a]pyridine synthesis?

  • Catalyst Screening : Transition-metal catalysts (e.g., CuI or Pd) improve cyclization efficiency for triazolopyridine analogs, as shown in coupling reactions with amines .
  • Solvent Effects : Using DMF or THF enhances solubility of intermediates, while microwave irradiation reduces reaction times from hours to minutes .
  • Purification Strategies : Reverse-phase chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How do structural modifications impact bioactivity in related imidazo-pyridine derivatives?

  • Substituent Effects : Adding electron-withdrawing groups (e.g., fluoro or nitro) to the pyridine ring enhances binding to adenosine receptors (A2a_{2a}), as observed in triazolopyridine amides .
  • Isomerism : Isomeric pairs (e.g., 5-amino vs. 8-amino triazolopyridines) show divergent receptor affinities due to spatial orientation differences. For example, 8-amino derivatives exhibit higher A2a_{2a} selectivity (IC50_{50} < 100 nM) .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Orthogonal Assays : Combine radioligand binding assays (for receptor affinity) with functional cAMP assays to confirm agonist/antagonist activity .
  • Metabolic Stability Testing : Address discrepancies in cellular activity by evaluating compound stability in liver microsomes. For instance, ester hydrolysis in plasma may reduce bioavailability of prodrugs .
  • Crystallography : X-ray structures of ligand-receptor complexes clarify stereochemical influences on binding, resolving conflicting SAR data .

Q. How can computational methods guide the design of imidazo[1,5-a]pyridine-based inhibitors?

  • Docking Studies : Molecular docking with homology models (e.g., adenosine A2a_{2a} receptor) predicts binding poses and identifies key interactions (e.g., hydrogen bonds with Thr88 or π-stacking with Phe168) .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent electronic properties (Hammett σ) with inhibitory potency .
  • ADMET Prediction : Tools like SwissADME forecast absorption and toxicity, prioritizing derivatives with optimal LogP (–1 to 3) and polar surface area (<140 Å2^2) .

Data Contradiction Analysis

Q. Case Study: Conflicting Yields in Microwave vs. Conventional Synthesis

  • Issue : Microwave synthesis of triazolopyrimidines yields >50% product , while traditional methods report ~30% for imidazo-pyridines .
  • Resolution : Microwave irradiation enhances thermal efficiency and reduces side reactions. However, starting material purity (>95%) and degassing solvents are critical for reproducibility .

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